molecular formula C15H16N2O4S2 B6936774 N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide

Cat. No.: B6936774
M. Wt: 352.4 g/mol
InChI Key: LFOBVPBERNNEON-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of an indene moiety, a sulfamoyl group, and a thiophene ring, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-13-4-2-3-10-11(13)5-6-12(10)17-15(18)9-7-14(22-8-9)23(16,19)20/h2-4,7-8,12H,5-6H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBVPBERNNEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2NC(=O)C3=CSC(=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-methoxy-2,3-dihydro-1H-inden-1-yl intermediate, which is then reacted with thiophene-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol
  • N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine
  • 5-[(4-methoxy-2,3-dihydro-1H-inden-1-yl)sulfamoyl]pyridine-2-carboxylic acid

Uniqueness

Compared to similar compounds, N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-5-sulfamoylthiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features

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